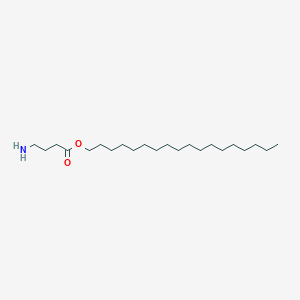
Octadecyl 4-aminobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl 4-aminobutanoate:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 4-aminobutanoate typically involves the esterification of 4-aminobutanoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octadecyl 4-aminobutanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Octadecyl 4-aminobutanoate is used as a surfactant and emulsifying agent in various chemical formulations. Its long alkyl chain provides hydrophobic properties, making it useful in the stabilization of emulsions and dispersions.
Biology: In biological research, this compound is studied for its potential role in modulating neurotransmitter activity due to its structural similarity to GABA. It may be used in experiments to understand the effects of GABA analogs on neuronal activity.
Medicine: this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate drugs and enhance their bioavailability.
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its surfactant properties help in the formation of stable emulsions, improving the texture and stability of creams and lotions.
Mécanisme D'action
The mechanism of action of Octadecyl 4-aminobutanoate is primarily related to its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The amino group can interact with various proteins, influencing their function and activity.
Molecular Targets and Pathways:
Membrane Integration: The compound can integrate into cell membranes, affecting their properties.
Protein Interaction: The amino group can form hydrogen bonds or ionic interactions with proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Octadecylamine: Similar in having a long alkyl chain but lacks the ester linkage and the carboxyl group.
4-Aminobutanoic Acid (GABA): Shares the amino and carboxyl groups but lacks the long alkyl chain.
Octadecyl Alcohol: Contains the long alkyl chain but lacks the amino and carboxyl groups.
Uniqueness: Octadecyl 4-aminobutanoate is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic amino acid derivative. This dual nature allows it to function as an effective surfactant and emulsifying agent, making it valuable in various applications.
Propriétés
Numéro CAS |
109974-08-5 |
|---|---|
Formule moléculaire |
C22H45NO2 |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
octadecyl 4-aminobutanoate |
InChI |
InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-22(24)19-18-20-23/h2-21,23H2,1H3 |
Clé InChI |
ALIGEBAPNZWKNE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


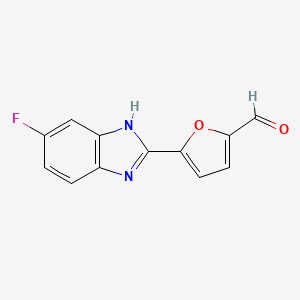
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)



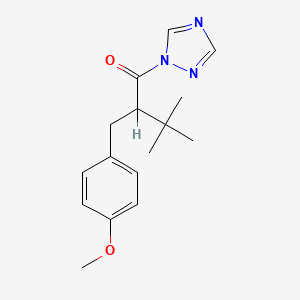
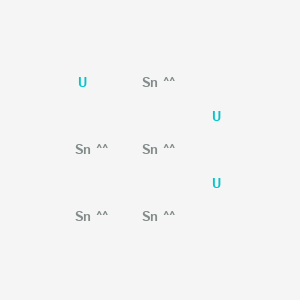
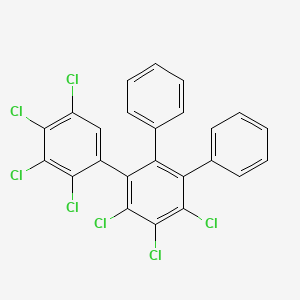
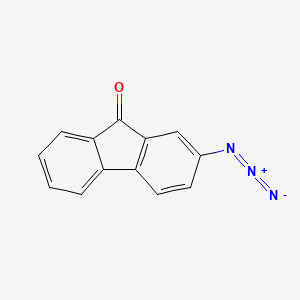
![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
![Methyl 3-{2-[(benzenesulfonyl)methyl]phenyl}propanoate](/img/structure/B14325406.png)

